6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIKBMIZKJLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analog Analysis
The following compounds share structural or functional similarities with the target molecule:
Compound 1 : 6-[5-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoxaline
- Core Structure: Quinoxaline with a pyrazole ring at position 4.
- Key Substituents : Pyrazole substituted with 6-methylpyridinyl at position 3.
- Comparison :
- The pyrazole-pyridinyl group introduces rigidity and planar geometry, contrasting with the flexible piperidine-pyrimidine linker in the target compound.
- Reduced solubility due to the absence of a polar carbonyl group.
- Hypothesized to target kinases but with lower metabolic stability due to pyrazole’s susceptibility to oxidation.
Compound 2 : 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
- Core Structure: Chloroquinoline with piperidine and pyrrolidine substituents.
- Key Substituents : Piperidine at position 4, pyrrolidine at position 2.
- Comparison: Quinoline’s single nitrogen (vs. Chlorine at position 6 enhances electrophilicity but may increase toxicity risks. Piperidine and pyrrolidine substituents improve bioavailability but lack the pyrimidine’s hydrogen-bonding capacity.
Compound 3 : 6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetohydroxamic acid
- Core Structure : Pyrimidine with hydroxamic acid and trimethoxyphenyl groups.
- Key Substituents : Piperidine at position 6, trimethoxyphenyl at position 2.
- Comparison :
- The hydroxamic acid group confers metal-chelating properties, absent in the target compound.
- Trimethoxyphenyl enhances lipophilicity but may reduce aqueous solubility compared to the 2-methylpyrimidinyloxy group.
- Piperidine’s presence aligns with the target’s design but lacks the carbonyl linkage for conformational control.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is a novel synthetic organic molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoxaline derivatives, characterized by a quinoxaline core structure modified with a piperidine ring and a 2-methylpyrimidin-4-yloxy substituent. Its chemical formula can be represented as follows:
The primary mechanism of action for this compound involves its interaction with Protein Kinase B (PKB or Akt) , which plays a critical role in various cellular processes such as metabolism, cell proliferation, and survival. The compound acts as an ATP-competitive inhibitor , affecting the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This interaction leads to significant alterations in cellular signaling and can induce apoptosis in cancer cells.
Key Biochemical Pathways Affected
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinase 2 (CDK2), the compound can induce cell cycle arrest.
- Apoptosis Induction : The inhibition of PKB signaling pathways promotes apoptotic processes in cancer cells.
Biological Activity Overview
Research has demonstrated that This compound exhibits potent anti-cancer properties. Below is a summary of its biological activities based on recent studies:
| Activity Type | Findings |
|---|---|
| Antitumor Activity | Strong inhibition of human tumor xenografts in nude mice at tolerable doses . |
| Enzyme Inhibition | Acts as an inhibitor for CDK2, leading to cell cycle arrest . |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines through PKB inhibition . |
Case Studies
- Study on Tumor Xenografts : In vivo studies involving human tumor xenografts demonstrated that the compound significantly inhibited tumor growth without causing severe toxicity, indicating its potential as an effective anti-cancer agent .
- Cell Line Studies : In vitro analyses on multiple cancer cell lines showed that the compound effectively induced apoptosis and inhibited proliferation, correlating with its biochemical target engagement .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates rapid metabolism in vivo, leading to low oral bioavailability. However, it retains significant potency at well-tolerated doses, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
